molecular formula C27H40N8O4 B1398500 5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine CAS No. 1381761-52-9

5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine

Cat. No. B1398500
M. Wt: 540.7 g/mol
InChI Key: MTLMDZJUGDUTCP-PTGPVQHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5’-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5’-Deoxyadenosine” is an organic compound with a molecular formula of C27H40N8O4 and a molecular weight of 540.7 g/mol . It is a non-polymer type compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes a deoxyadenosine moiety, a tert-butylphenyl group, and a propan-2-ylamino group . The compound has a total of 79 atoms, 4 of which are chiral .

The 1H-NMR spectrum corresponds to the assigned structure . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Syntheses of Aliphatic Polycarbonates

5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine is structurally related to compounds utilized in the synthesis of aliphatic polycarbonates. Specifically, compounds like poly(2'-deoxyadenosine) and poly(thymidine) were synthesized using polycondensation techniques, involving carbonate linkages at the 3'- and 5'-positions of the 2'-deoxyribonucleoside monomers. Such techniques and compounds are fundamental in the production of polycarbonates that have applications in various material sciences and biomaterials fields (Suzuki et al., 2011).

Synthesis and Characterization for Antimicrobial Applications

Related research involves the synthesis of compounds with structural similarities, such as substituted phenyl azetidines, with a focus on potential antimicrobial applications. These compounds are synthesized through a series of reactions and characterized for antimicrobial activity, providing a framework for understanding the chemical synthesis and potential biological applications of similar compounds (Doraswamy & Ramana, 2013).

Drug Development and Mechanistic Insights

Antiviral Evaluation of Analogues

Similar compounds have been synthesized and evaluated for antiviral properties, such as the series of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine analogues. These studies are crucial in understanding the structural requirements for enzyme inhibition and have implications in drug development for antiproliferative and antitrypanosomal activities (Marasco et al., 2002).

Oxidovanadium(V) Complexes Synthesis

Research into related compounds includes the synthesis and structural characterization of oxidovanadium(V) complexes. Such studies contribute to the broader understanding of complex molecular interactions and the potential for developing novel compounds with specific biochemical properties (Back et al., 2012).

Enzymology and Molecular Mechanisms

Radical Enzymology in Biochemical Pathways

The compound is also structurally related to those used in studies of radical enzymology, particularly in the context of biochemical pathways involving coenzyme B12 and S-adenosylmethionine (SAM). These studies provide valuable insights into the biochemical mechanisms and molecular dynamics of radical-based enzymatic processes (Frey, 2014).

properties

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O4/c1-16(2)34(12-6-11-29-26(38)33-18-9-7-17(8-10-18)27(3,4)5)13-19-21(36)22(37)25(39-19)35-15-32-20-23(28)30-14-31-24(20)35/h7-10,14-16,19,21-22,25,36-37H,6,11-13H2,1-5H3,(H2,28,30,31)(H2,29,33,38)/t19-,21-,22-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLMDZJUGDUTCP-PTGPVQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine
Reactant of Route 2
5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine
Reactant of Route 3
5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine
Reactant of Route 4
5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine
Reactant of Route 5
Reactant of Route 5
5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine
Reactant of Route 6
Reactant of Route 6
5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.